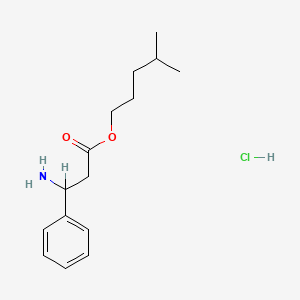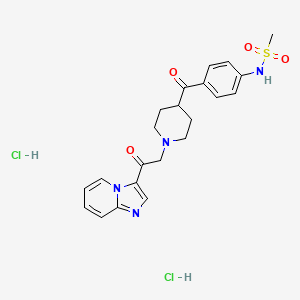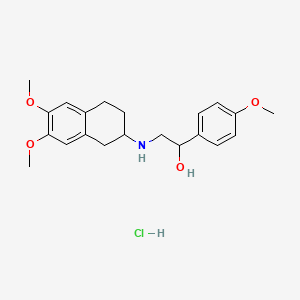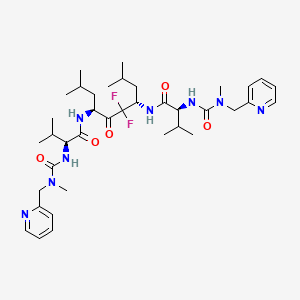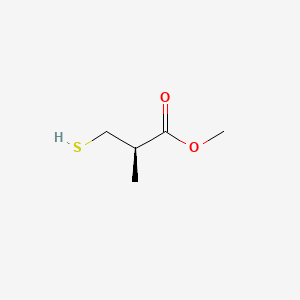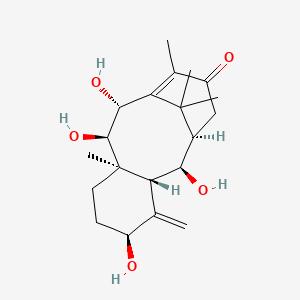
Taxicin-ii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxicin-II is a naturally occurring compound found in the yew tree (Taxus species). It is a member of the taxane family, which includes several other biologically active compounds. This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Taxicin-II involves multiple steps, starting from simpler organic molecules. One of the key steps in its synthesis is the formation of the taxane core, which is achieved through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is often achieved through semi-synthesis, where the compound is derived from naturally occurring precursors found in the yew tree. This method involves extracting the precursor compounds from the plant material and then chemically modifying them to produce this compound. This approach is preferred due to the complexity and cost associated with the total synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Taxicin-II undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
Aplicaciones Científicas De Investigación
Taxicin-II has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a model compound for studying complex organic reactions and developing new synthetic methodologies. In biology and medicine, this compound is investigated for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it is used in the study of plant biochemistry and the development of new pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Taxicin-II involves its interaction with specific molecular targets within cells. One of the primary targets is the microtubule network, where this compound binds to tubulin and stabilizes microtubules, preventing their depolymerization. This action disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in this process include the activation of apoptotic signaling cascades and the inhibition of cell division .
Comparación Con Compuestos Similares
Taxicin-II is structurally similar to other taxane compounds, such as paclitaxel and docetaxel. it differs in its specific functional groups and stereochemistry, which contribute to its unique biological activities. Compared to paclitaxel, this compound has a different mechanism of action and may exhibit different pharmacokinetic properties. Other similar compounds include taxicin-I and various taxane derivatives, each with distinct chemical structures and biological effects .
Propiedades
Número CAS |
5308-90-7 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(1R,2R,3R,5S,8R,9R,10R)-2,5,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-13-one |
InChI |
InChI=1S/C20H30O5/c1-9-12(21)6-7-20(5)15(9)16(23)11-8-13(22)10(2)14(19(11,3)4)17(24)18(20)25/h11-12,15-18,21,23-25H,1,6-8H2,2-5H3/t11-,12-,15-,16+,17+,18-,20+/m0/s1 |
Clave InChI |
HCLKVHPDOIWMNH-SPRIMHFTSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)O)C)O)O |
SMILES canónico |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


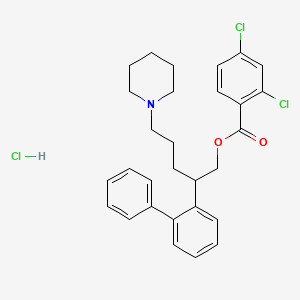

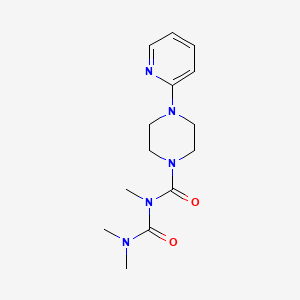
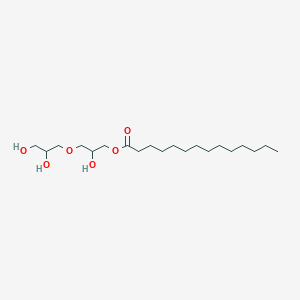
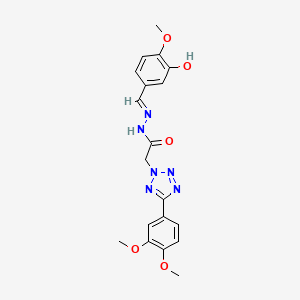
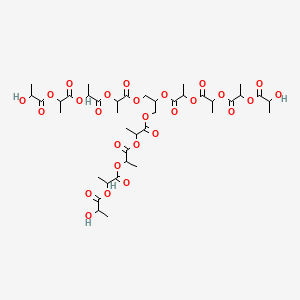
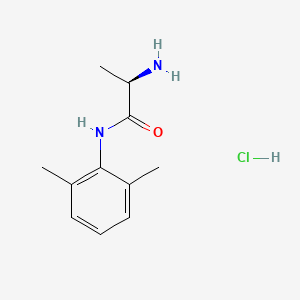
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

